molecular formula C22H17N3O3 B4678837 4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline

4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline

Cat. No. B4678837
M. Wt: 371.4 g/mol
InChI Key: LNIKMVULWUMEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. In addition, it has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the elimination of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to exhibit significant cytotoxicity against cancer cells, while exhibiting low toxicity towards normal cells. In addition, it has also been shown to exhibit significant antimicrobial activity against various bacterial strains, while exhibiting low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline in lab experiments include its high purity, low toxicity, and significant biological activity. However, its limitations include its high cost and limited availability, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline. These include the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential applications in other areas of scientific research, such as drug discovery and development.
In conclusion, this compound is a promising chemical compound that has potential applications in scientific research. Its significant biological activity, low toxicity, and high purity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.

Scientific Research Applications

4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been studied for its potential use as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-(2,3-dimethylphenoxy)-2-(3-nitrophenyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14-7-5-12-20(15(14)2)28-22-18-10-3-4-11-19(18)23-21(24-22)16-8-6-9-17(13-16)25(26)27/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIKMVULWUMEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.